molecular formula C8H3BrF4N2 B6610916 3-(4-bromo-3-fluorophenyl)-3-(trifluoromethyl)-3H-diazirine CAS No. 2866335-61-5

3-(4-bromo-3-fluorophenyl)-3-(trifluoromethyl)-3H-diazirine

Cat. No.: B6610916
CAS No.: 2866335-61-5
M. Wt: 283.02 g/mol
InChI Key: NNFGYBCIQKBGOE-UHFFFAOYSA-N
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Description

3-(4-bromo-3-fluorophenyl)-3-(trifluoromethyl)-3H-diazirine (abbreviated as BFDT) is a diazirine compound that has been studied for its potential applications in various scientific research fields. It is a heterocyclic compound with a three-membered ring and a nitrogen atom. BFDT is a colorless solid at room temperature and has a melting point of 44°C. The compound is synthesized by reacting bromobenzene, trifluoromethyl iodide, and sodium azide in a solvent. BFDT has been studied for its potential applications in biochemistry, pharmacology, and organic chemistry.

Scientific Research Applications

3-(4-bromo-3-fluorophenyl)-3-(trifluoromethyl)-3H-diazirine has been studied for its potential applications in various scientific research fields. In biochemistry, it has been used to study the structure and dynamics of proteins and enzymes. In pharmacology, it has been used to study drug action and drug-receptor interactions. In organic chemistry, it has been used to study the properties of organic molecules and the synthesis of new compounds.

Mechanism of Action

The mechanism of action of 3-(4-bromo-3-fluorophenyl)-3-(trifluoromethyl)-3H-diazirine is not fully understood. It is believed that the compound binds to proteins and enzymes in the cell, which then triggers a cascade of biochemical reactions. It is also believed that this compound can interact with drug receptors, which may lead to changes in the activity of the drug.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. It is believed that the compound can interact with proteins and enzymes in the cell, which may lead to changes in the activity of these proteins and enzymes. It is also believed that this compound can interact with drug receptors, which may lead to changes in the activity of the drug.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-(4-bromo-3-fluorophenyl)-3-(trifluoromethyl)-3H-diazirine in laboratory experiments is that it is a relatively stable compound that is easy to synthesize. It has also been shown to be relatively non-toxic, making it safe to use in laboratory experiments. The main limitation of using this compound is that the mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on 3-(4-bromo-3-fluorophenyl)-3-(trifluoromethyl)-3H-diazirine. These include further studies on the mechanism of action, the biochemical and physiological effects, and the potential applications in various scientific research fields. Additionally, further studies could be conducted to explore the potential of this compound as a drug delivery system or as a tool for studying protein-protein interactions. Finally, further studies could be conducted to explore the potential of this compound as a tool for chemical synthesis.

Synthesis Methods

3-(4-bromo-3-fluorophenyl)-3-(trifluoromethyl)-3H-diazirine can be synthesized by a reaction of bromobenzene, trifluoromethyl iodide, and sodium azide in a solvent. The reaction is typically carried out in a polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The bromobenzene and trifluoromethyl iodide are first reacted to form a diazonium salt, which is then reacted with sodium azide to form this compound. The reaction is typically carried out at temperatures between 0°C and 20°C.

Properties

IUPAC Name

3-(4-bromo-3-fluorophenyl)-3-(trifluoromethyl)diazirine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrF4N2/c9-5-2-1-4(3-6(5)10)7(14-15-7)8(11,12)13/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNFGYBCIQKBGOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2(N=N2)C(F)(F)F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrF4N2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.02 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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